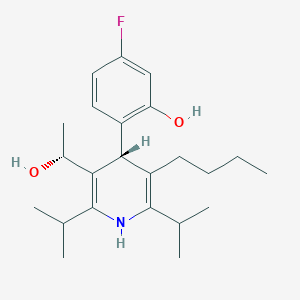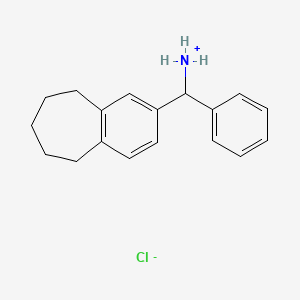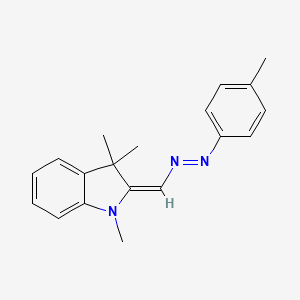
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-(((4-methylphenyl)azo)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline is an organic compound with the molecular formula C19H21N3. It is a derivative of indoline, characterized by the presence of a p-tolylazo group attached to the methylene carbon at the 2-position of the indoline ring. This compound is known for its vibrant color and is often used as a dye or pigment in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with p-toluidine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Oxidizing Agent: Sodium nitrite (NaNO2) is commonly used as the oxidizing agent.
The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with the indoline derivative to form the final azo compound.
Industrial Production Methods
In an industrial setting, the production of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline involves its interaction with molecular targets through its azo group. The compound can undergo:
Electron Transfer: The azo group can participate in electron transfer reactions, leading to the formation of reactive intermediates.
Binding to Proteins: The compound can bind to proteins and enzymes, affecting their activity and function.
Pathways Involved: The exact pathways depend on the specific application and target, but often involve redox reactions and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Lacks the azo group, making it less reactive in certain applications.
p-Tolylazo derivatives: Other derivatives with different substituents on the indoline ring can have varying properties and reactivities.
Uniqueness
1,3,3-Trimethyl-2-[[(p-tolyl)azo]methylene]indoline is unique due to its specific combination of the indoline ring and the p-tolylazo group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific color properties and reactivity.
Properties
CAS No. |
57303-71-6 |
|---|---|
Molecular Formula |
C19H21N3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(4-methylphenyl)-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C19H21N3/c1-14-9-11-15(12-10-14)21-20-13-18-19(2,3)16-7-5-6-8-17(16)22(18)4/h5-13H,1-4H3/b18-13+,21-20? |
InChI Key |
QVORMTIMKWYLIM-ORZNGPHRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=N/C=C/2\C(C3=CC=CC=C3N2C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC=C2C(C3=CC=CC=C3N2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



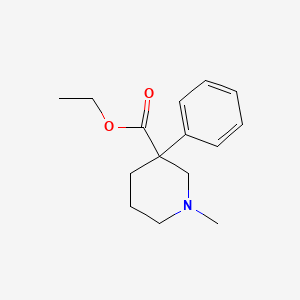
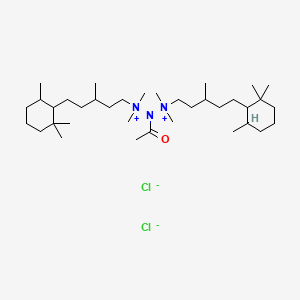
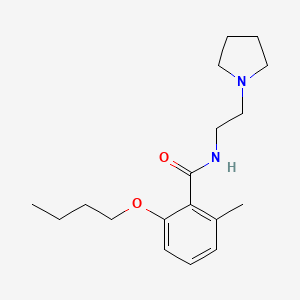
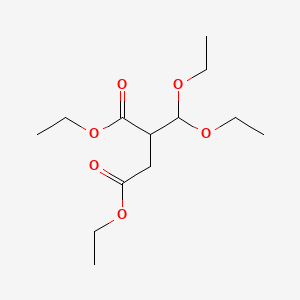
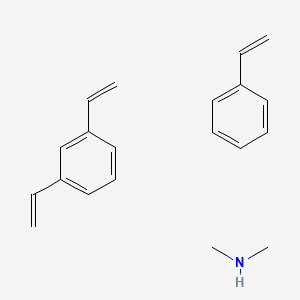
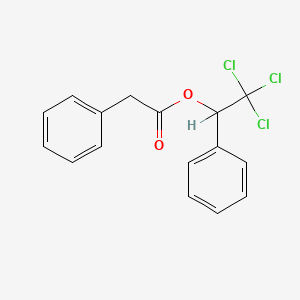
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
